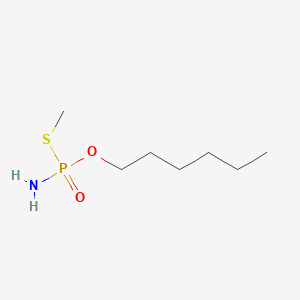
HMPAD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HMPAD is a chemical compound with the molecular formula C7H18NO3PS It is characterized by the presence of an amino group, a methylsulfanyl group, and a phosphoryl group attached to a hexane backbone
Métodos De Preparación
The synthesis of HMPAD typically involves the reaction of hexanol with a phosphorylating agent, followed by the introduction of the amino and methylsulfanyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
HMPAD undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to remove the phosphoryl group, yielding simpler derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Aplicaciones Científicas De Investigación
HMPAD has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which HMPAD exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, while the amino group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to HMPAD include:
- 1-(Amino-methylsulfanylphosphoryl)oxybutane
- 1-(Amino-methylsulfanylphosphoryl)oxypentane
- 1-(Amino-methylsulfanylphosphoryl)oxyheptane These compounds share similar structural features but differ in the length of the carbon chain. The uniqueness of this compound lies in its specific combination of functional groups and the hexane backbone, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
150641-14-8 |
|---|---|
Fórmula molecular |
C7H18NO2PS |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-[amino(methylsulfanyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C7H18NO2PS/c1-3-4-5-6-7-10-11(8,9)12-2/h3-7H2,1-2H3,(H2,8,9) |
Clave InChI |
ZMRRARNEUWGVIZ-UHFFFAOYSA-N |
SMILES |
CCCCCCOP(=O)(N)SC |
SMILES canónico |
CCCCCCOP(=O)(N)SC |
Key on ui other cas no. |
150641-14-8 |
Sinónimos |
HMPAD O-n-hexyl-S-methylphosphorothioamidate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















